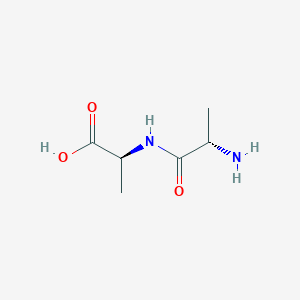

H-Ala-Ala-OH

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFJQIDDEAULHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862471 | |

| Record name | Alanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2867-20-1, 1115-78-2, 3695-80-5, 1948-31-8 | |

| Record name | DL-Alanyl-DL-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002867201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203792 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC186898 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Alanyl-DL-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-alanyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Ala-Ala-OH chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of the dipeptide H-Ala-Ala-OH, also known as L-Alanyl-L-alanine. This document is intended to be a valuable resource for professionals in the fields of chemical and pharmaceutical research.

Chemical Properties and Structure

This compound is a dipeptide composed of two L-alanine amino acid residues linked by a peptide bond.[1] It presents as a white to off-white crystalline powder.[1] The stability of this dipeptide can be influenced by factors such as pH and temperature, which are important considerations in its storage and use.[1]

Chemical Structure

The chemical structure of this compound consists of two alanine molecules joined via a peptide linkage between the carboxyl group of one alanine and the amino group of the other. The stereochemistry of the molecule corresponds to the L-configuration for both amino acid residues.

IUPAC Name: (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid

Quantitative Chemical Data

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂O₃ | [1] |

| Molecular Weight | 160.17 g/mol | |

| Melting Point | 280-285 °C | |

| Boiling Point | 286.06 °C (rough estimate) | [2] |

| pKa (Predicted) | 3.16 ± 0.10 | [3] |

| Water Solubility | 0.1 g/mL (clear solution) | [2][3] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the preferred method for the laboratory-scale synthesis of this compound, offering high efficiency and simplified purification. The most common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the temporary protection of the N-terminus.

Workflow for the Solid-Phase Synthesis of this compound

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Protocol:

-

Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) in a reaction vessel for 30 minutes.

-

First Amino Acid Loading: Dissolve Fmoc-L-Ala-OH (2 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM. Add the solution to the swollen resin and agitate for 1-2 hours. Drain the solution and wash the resin with DCM and methanol.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Second Amino Acid Coupling: Pre-activate Fmoc-L-Ala-OH (2 equivalents) with a coupling reagent such as HBTU (1.95 equivalents) and DIPEA (3 equivalents) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the reaction completion using a Kaiser test.

-

Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 3.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide from the cleavage solution by adding cold diethyl ether. Collect the precipitate by centrifugation and wash with cold ether. The crude this compound can then be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity and identity of synthesized this compound can be determined by analytical RP-HPLC.

Workflow for HPLC Analysis of this compound

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocol:

-

Chromatographic Conditions:

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound standard in the mobile phase to a known concentration.

-

Test Sample: Dilute the sample to be tested with the mobile phase.

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the standard solution and the test sample.

-

Record the chromatograms and determine the retention time of the this compound peak.

-

Quantify the amount of this compound in the test sample using an external standard method by comparing the peak areas.[4]

-

Biological Role

This compound is a dipeptide that can be absorbed by human intestinal Caco-2 cells.[5] Its transport can be driven by a proton gradient, a mechanism similar to proton/amino acid symport, which may lead to cytoplasmic acidification.[5] It is considered a non-essential amino acid dipeptide, meaning it can be synthesized by the body, and it plays a role in protein synthesis and various metabolic processes.[1]

Currently, there is no scientific literature available that describes the involvement of this compound in specific signaling pathways.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The information presented, including the tabulated quantitative data and detailed experimental protocols, is intended to support researchers, scientists, and drug development professionals in their work with this dipeptide. While the biological role of this compound in metabolism and intestinal absorption is recognized, further research is needed to elucidate any potential involvement in specific cellular signaling pathways.

References

- 1. CAS 1948-31-8: L-Alanyl-L-alanine | CymitQuimica [cymitquimica.com]

- 2. L-Alanyl-L-alanine CAS#: 1948-31-8 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of L-Alanyl-L-alanine: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-alanine, a dipeptide of the amino acid L-alanine, serves as a fundamental building block in various biological and pharmaceutical applications. Its synthesis is a critical process, achievable through both chemical and enzymatic routes. This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for producing L-Alanyl-L-alanine. It details experimental protocols for solution-phase and solid-phase chemical synthesis, as well as enzymatic synthesis using L-amino acid ligases. Quantitative data on reaction yields and enzyme kinetics are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the synthesis processes. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development engaged in peptide synthesis.

Introduction

L-Alanyl-L-alanine (Ala-Ala) is a dipeptide composed of two L-alanine residues linked by a peptide bond[1]. As a simple dipeptide, it serves as a model compound for studying peptide synthesis methodologies and is a crucial intermediate in the synthesis of more complex peptides and peptidomimetics in pharmaceutical research and development[1]. The synthesis of L-Alanyl-L-alanine can be approached through two primary strategies: chemical synthesis and enzymatic synthesis.

Chemical synthesis, while versatile, often involves the use of protecting groups and coupling reagents to ensure regioselectivity and prevent unwanted side reactions[2]. The two main approaches within chemical synthesis are solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Enzymatic synthesis offers a "greener" alternative, utilizing enzymes such as L-amino acid ligases (LALs) to catalyze the formation of the peptide bond in an aqueous environment, often without the need for protecting groups[3][4]. This guide will delve into the technical details of these synthesis pathways, providing actionable protocols and comparative data to aid in the selection and optimization of the most suitable method for a given application.

Chemical Synthesis of L-Alanyl-L-alanine

Chemical peptide synthesis relies on the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. To achieve a specific sequence like L-Alanyl-L-alanine, it is essential to use protecting groups to block the reactive functional groups that are not intended to participate in the peptide bond formation[2].

Protecting Groups

The selection of an appropriate protecting group strategy is crucial for a successful peptide synthesis. The most common strategies are the Boc/Bzl and Fmoc/tBu approaches[5].

-

Boc (tert-butyloxycarbonyl) Strategy: The α-amino group is protected by a Boc group, which is labile to moderate acids like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF)[5].

-

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: The α-amino group is protected by an Fmoc group, which is removed by a mild base, typically a solution of piperidine in DMF. Side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed with TFA during the final cleavage step[6].

Coupling Reagents

Coupling reagents are used to activate the carboxyl group of the N-protected amino acid, facilitating its reaction with the free amino group of the other amino acid. Common classes of coupling reagents include carbodiimides and onium salts (uronium/aminium and phosphonium)[3][7]. The choice of coupling reagent can significantly impact the reaction yield and the degree of racemization[7][8].

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, the reactants are dissolved in an appropriate organic solvent, and the peptide is synthesized in a stepwise manner. After each step, the product is isolated and purified before proceeding to the next coupling or deprotection step[9].

Solid-Phase Peptide Synthesis (SPPS)

SPPS, developed by R.B. Merrifield, involves attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. The growing peptide chain remains attached to the solid support throughout the synthesis, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing[7].

Enzymatic Synthesis of L-Alanyl-L-alanine

Enzymatic peptide synthesis offers several advantages over chemical methods, including high stereospecificity, mild reaction conditions, and the avoidance of toxic reagents and protecting groups[4]. The primary enzymes used for the synthesis of dipeptides like L-Alanyl-L-alanine are L-amino acid ligases.

L-Amino Acid Ligases (LALs)

L-amino acid ligases (EC 6.3.2.28) are enzymes that catalyze the formation of a dipeptide from two L-amino acids in an ATP-dependent manner[10]. They belong to the ATP-grasp superfamily and proceed through an acyl-phosphate intermediate[10]. The reaction mechanism involves the activation of the carboxyl group of the first amino acid by ATP, followed by a nucleophilic attack from the amino group of the second amino acid to form the peptide bond.

The substrate specificity of LALs varies depending on the source of the enzyme. Some LALs exhibit broad substrate specificity, while others are more restricted. For instance, the L-amino acid ligase from Bacillus subtilis (YwfE) has a restricted specificity for smaller amino acids like L-alanine at the N-terminal position[11][12].

Quantitative Data

The efficiency of L-Alanyl-L-alanine synthesis is highly dependent on the chosen method and reaction conditions. The following tables summarize quantitative data for different synthesis approaches.

Table 1: Comparison of Coupling Reagent Efficiency in Solid-Phase Peptide Synthesis

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Typical Yield (%) |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |

| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |

| COMU | - | DIPEA | DMF | 15-30 | >99 |

| DCC | HOBt | - | DCM/DMF | 60-120 | ~90 |

Data compiled from multiple sources for the synthesis of model peptides and may vary based on specific reaction conditions and peptide sequences.[7]

Table 2: Illustrative Kinetic Parameters for L-Amino Acid Ligase

| Enzyme Source | Substrates | Km | Vmax | Reference |

| Triticum aestivum (Alanine Aminotransferase) | L-Alanine | 10.12 mM | 0.48 mM/min | [13] |

| Triticum aestivum (Alanine Aminotransferase) | L-Glutamate | 3.22 mM | 0.22 mM/min | [13] |

| Pseudomonas syringae (L-Amino Acid Ligase) | L-Alanyl-L-Glutamine | 1.71 mol/L | 6.09 mmol/(L·min) | [14] |

Note: Kinetic parameters are highly dependent on the specific enzyme, substrates, and reaction conditions.

Experimental Protocols

Solution-Phase Synthesis of Boc-L-Alanyl-L-alanine Methyl Ester

Materials:

-

Boc-L-alanine (Boc-Ala-OH)

-

L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M aqueous hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Neutralization of H-Ala-OMe·HCl: Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.0 equivalent) dropwise and stir for 15 minutes at 0 °C.

-

Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C. Add a solution of DCC (1.1 equivalents) in DCM. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0 °C for 30 minutes.

-

Coupling: Add the neutralized H-Ala-OMe solution from step 1 to the activated Boc-Ala-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude Boc-L-Alanyl-L-alanine methyl ester by flash column chromatography on silica gel or by recrystallization.

Solid-Phase Synthesis of L-Alanyl-L-alanine (Fmoc Strategy)

Materials:

-

Wang resin or 2-Chlorotrityl chloride resin

-

Fmoc-L-alanine (Fmoc-Ala-OH)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

First Amino Acid Loading (Fmoc-Ala-OH):

-

Dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DMF.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 10 minutes.

-

Drain and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Second Amino Acid Coupling (Fmoc-Ala-OH):

-

In a separate vial, pre-activate Fmoc-Ala-OH (3 equivalents) with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

-

Purification: Purify the crude L-Alanyl-L-alanine by reversed-phase high-performance liquid chromatography (RP-HPLC).

Enzymatic Synthesis of L-Alanyl-L-alanine

Materials:

-

L-amino acid ligase (LAL)

-

L-alanine

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.0-7.5)

-

ATP regeneration system (optional, e.g., acetate kinase and acetyl phosphate)

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a solution containing L-alanine (e.g., 50 mM), ATP (e.g., 10 mM), and MgCl₂ (e.g., 10 mM) in the chosen buffer. If using an ATP regeneration system, add the corresponding components.

-

Enzyme Addition: Add a predetermined amount of L-amino acid ligase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation for a specified period (e.g., 1-24 hours).

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using techniques like HPLC or thin-layer chromatography (TLC).

-

Reaction Quenching: Stop the reaction by methods such as heat inactivation of the enzyme or by adding an acid (e.g., trichloroacetic acid).

-

Purification: Purify the L-Alanyl-L-alanine from the reaction mixture using techniques like ion-exchange chromatography or RP-HPLC.

Purification Protocols

For crude peptides obtained from solution-phase synthesis, recrystallization can be an effective purification method if a suitable solvent system is found. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure peptide to crystallize out.

IEC separates molecules based on their net charge. For a dipeptide like L-Alanyl-L-alanine, which is zwitterionic at neutral pH, the pH of the mobile phase can be adjusted to impart a net positive or negative charge, allowing it to bind to a cation-exchange or anion-exchange resin, respectively. Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase[15].

RP-HPLC is the most common and powerful method for purifying synthetic peptides. It separates peptides based on their hydrophobicity. The crude peptide is loaded onto a non-polar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in water, usually containing an ion-pairing agent like TFA[11][16][17][18].

Visualization of Pathways and Workflows

Chemical Synthesis Pathways

Caption: Solution-Phase Synthesis of L-Alanyl-L-alanine.

References

- 1. Boc-L-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. peptide.com [peptide.com]

- 4. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nestgrp.com [nestgrp.com]

- 11. benchchem.com [benchchem.com]

- 12. Single mutation alters the substrate specificity of L-amino acid ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study on alanine aminotransferase kinetics by microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buy L-Alanyl-L-alanine | 1948-31-8 [smolecule.com]

- 15. conductscience.com [conductscience.com]

- 16. bachem.com [bachem.com]

- 17. hplc.eu [hplc.eu]

- 18. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to H-Ala-Ala-OH (L-Alanyl-L-alanine): Physicochemical Properties, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-Ala-Ala-OH, also known as L-Alanyl-L-alanine. It details its fundamental physicochemical properties, outlines detailed protocols for its synthesis and characterization, and discusses its role in biological systems, particularly in the context of bacterial cell wall biosynthesis.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₃ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | [1] |

| CAS Number | 1948-31-8 | [1] |

| Appearance | Solid | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is adapted from established Fmoc/tBu solid-phase peptide synthesis methodologies and is designed for a 0.1 mmol synthesis scale.[2][3]

Materials:

-

Fmoc-Ala-OH

-

2-Chlorotrityl chloride resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

Procedure:

-

Resin Preparation and First Amino Acid Coupling:

-

Swell 2-chlorotrityl chloride resin in DCM for at least 30 minutes in a fritted syringe or a manual SPPS reaction vessel.[2]

-

Drain the DCM.

-

Dissolve 2 equivalents of Fmoc-Ala-OH and 4 equivalents of DIPEA in DCM.

-

Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.[2]

-

-

Fmoc Deprotection:

-

Second Amino Acid Coupling:

-

Dissolve 3 equivalents of Fmoc-Ala-OH, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.[2]

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[2]

-

Immediately add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[2]

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Wash the resin with methanol and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/DCM.

-

Add the cleavage cocktail to the resin and agitate for 1-2 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[2]

-

Centrifuge the mixture to pellet the precipitated peptide and decant the ether.[2]

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC, which separates the target peptide from impurities based on hydrophobicity.[4][5]

Instrumentation and Conditions:

-

Column: C18-modified silica stationary phase.[4]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from high Mobile Phase A to high Mobile Phase B.

-

Detection: UV detection at 210–220 nm.[4]

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated RP-HPLC column.

-

Elute the peptide using a suitable gradient of Mobile Phase B.

-

Collect fractions containing the purified peptide.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

Characterization

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide.[6]

-

Expected Molecular Ion: [M+H]⁺ at m/z 161.17.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence.[7][8] The fragmentation of the peptide bond will result in characteristic b- and y-ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are employed to confirm the structure of this compound.

-

¹H NMR: The spectrum will show characteristic signals for the α-protons, β-protons (methyl groups), and amide protons of the two alanine residues.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons, α-carbons, and β-carbons of the alanine residues.[9]

Biological Context and Signaling Pathways

This compound is a key structural component of the peptidoglycan layer in the cell walls of many bacteria.[10] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic stress. The biosynthesis of peptidoglycan is a complex process that is a major target for antibiotics.

Peptidoglycan Biosynthesis Pathway

The synthesis of the peptidoglycan precursor involving the incorporation of L-alanine and the formation of the D-Ala-D-Ala dipeptide is a critical part of this pathway.[11]

References

- 1. L-Alanyl-L-alanine | C6H12N2O3 | CID 5484352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. gilson.com [gilson.com]

- 6. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

The Solubility Profile of L-Alanyl-L-alanine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Physicochemical Properties and Biological Interactions of a Key Dipeptide

This technical guide provides a comprehensive overview of the solubility of L-Alanyl-L-alanine in various solvents, offering valuable data for researchers, scientists, and professionals involved in drug development and formulation. The document details experimental protocols for solubility determination and explores the potential biological significance of this dipeptide through an examination of relevant cellular transport and signaling pathways.

Quantitative Solubility Data

Solubility of L-Alanyl-L-alanine in Water

The aqueous solubility of L-Alanyl-L-alanine has been experimentally determined and shows a positive correlation with temperature. The data presented in Table 1 is derived from a study by Do et al. (2019), which utilized both photometric and gravimetric methods to determine the molality of saturated solutions.[1]

Table 1: Temperature-Dependent Solubility of L-Alanyl-L-alanine in Water

| Temperature (°C) | Temperature (K) | Molality (mol/kg) |

| 20 | 293.15 | 1.15 |

| 30 | 303.15 | 1.35 |

| 40 | 313.15 | 1.58 |

| 50 | 323.15 | 1.84 |

Data extracted from Do, H. T., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine.[1]

Solubility in Organic Solvents

Quantitative solubility data for L-Alanyl-L-alanine in common organic solvents such as ethanol, methanol, and DMSO is scarce in publicly available literature. However, qualitative assessments indicate that L-Alanyl-L-alanine is soluble in DMSO.[2] For other organic solvents, the solubility is generally expected to be lower than in water.

For context, Table 2 provides a summary of the solubility of the single amino acid L-alanine in various solvents. It is important to note that the solubility of the dipeptide may differ significantly from its constituent amino acid.[3][4][5][6]

Table 2: Solubility of L-alanine in Various Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 8.91 g/100 mL[5] |

| Water | 25 | 16.72 g/100 mL[6] |

| Ethanol (80%) | Cold | Soluble[5] |

| Methanol | 25 | Lower than in water[3] |

| Acetonitrile | 25 | Lower than in ethanol[3] |

| Acetone | 25 | Lower than in acetonitrile[3] |

| Diethyl ether | - | Insoluble[5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for preclinical development. The following are detailed methodologies for two common experimental protocols.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[1]

Protocol:

-

Preparation of Saturated Solution: An excess amount of L-Alanyl-L-alanine is added to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of L-Alanyl-L-alanine in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the dipeptide in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Determination (Turbidimetric Assay)

The turbidimetric assay is a high-throughput method for estimating the kinetic solubility of a compound, which is its ability to remain in solution after being added from a concentrated stock solution.

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of L-Alanyl-L-alanine is prepared in an organic solvent in which it is highly soluble, typically DMSO.

-

Serial Dilution: The stock solution is serially diluted in the same organic solvent.

-

Addition to Aqueous Buffer: Aliquots of the serially diluted stock solutions are added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate.

-

Incubation and Measurement: The microplate is incubated for a set period (e.g., 2 hours) at a constant temperature. The turbidity of each well is then measured using a plate reader at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The solubility is determined as the concentration at which a significant increase in turbidity (precipitation) is observed.

Biological Context: Cellular Uptake and Potential Signaling Pathways

While direct signaling pathways specifically activated by L-Alanyl-L-alanine are not extensively documented in the context of drug development, understanding its cellular uptake and the signaling roles of its constituent amino acid, L-alanine, can provide valuable insights.

Dipeptide Transport

In mammalian cells, di- and tripeptides are primarily transported across cell membranes by proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2.[7][8][9][10] These transporters play a crucial role in the absorption of peptides from the diet in the small intestine and their reabsorption in the kidneys.[8][9] The ability of L-Alanyl-L-alanine to be transported by these systems is a key factor in its bioavailability.

Potential Signaling Implications

While specific signaling pathways for L-Alanyl-L-alanine are an area for further research, studies on L-alanine and general dipeptide signaling offer potential avenues of investigation.

-

mTOR Pathway: The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Amino acids are known to be key activators of the mTORC1 complex.[11][12] Studies have shown that L-alanine administration can increase mTOR signaling in the hippocampus.[13] It is plausible that L-Alanyl-L-alanine, upon cellular uptake and potential hydrolysis into L-alanine, could contribute to the activation of this pathway.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is another critical signaling cascade involved in cell survival, growth, and proliferation.[14][15][16][17] This pathway is often dysregulated in diseases such as cancer.[15][16][17] While direct evidence for L-Alanyl-L-alanine is lacking, the interplay between nutrient availability and PI3K/Akt signaling is well-established.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Dipeptide Cellular Uptake

Caption: Cellular uptake of L-Alanyl-L-alanine via PepT transporters.

Potential Downstream Signaling

Caption: Potential influence on mTOR and PI3K/Akt signaling pathways.

References

- 1. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]

- 2. jpt.com [jpt.com]

- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. L-Alanine ≥99.0% (NT) | 56-41-7 [sigmaaldrich.com]

- 6. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Di/tri-peptide transporters as drug delivery targets: regulation of transport under physiological and patho-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of mammalian proton-coupled peptide transporters [elifesciences.org]

- 11. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Targeting PI3K/Akt/mTOR in AML: Rationale and Clinical Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells [mdpi.com]

Spectroscopic Data of H-Ala-Ala-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the dipeptide H-Ala-Ala-OH (Alanylalanine). It includes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide analysis and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its chemical environment.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in D₂O typically exhibits signals corresponding to the alpha-protons and the methyl protons of the two alanine residues. Due to the chiral nature of the molecule and the peptide bond, the chemical environments of the two alanine residues are distinct, leading to separate signals.

| Proton Assignment | Chemical Shift (δ) in ppm (in D₂O) | Multiplicity | Coupling Constant (J) in Hz |

| α-H (N-terminal) | ~3.8 - 4.0 | Quartet | ~7.0 |

| CH₃ (N-terminal) | ~1.4 - 1.5 | Doublet | ~7.0 |

| α-H (C-terminal) | ~4.0 - 4.2 | Quartet | ~7.2 |

| CH₃ (C-terminal) | ~1.5 - 1.6 | Doublet | ~7.2 |

Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The carbonyl carbons of the peptide bond and the carboxylic acid, the alpha-carbons, and the methyl carbons will each give rise to distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm (in D₂O) |

| C=O (Peptide Bond) | ~175 - 178 |

| C=O (Carboxylic Acid) | ~178 - 181 |

| α-C (N-terminal) | ~51 - 53 |

| α-C (C-terminal) | ~52 - 54 |

| CH₃ (N-terminal) | ~17 - 19 |

| CH₃ (C-terminal) | ~18 - 20 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. For peptides, deuterium oxide (D₂O) is a common choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, particularly if exchangeable amide protons are to be observed.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

The NMR spectra are typically acquired on a spectrometer with a proton frequency of 400 MHz or higher.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Below is a generalized workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to the amine, amide, and carboxylic acid groups.

IR Spectroscopic Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H Stretch (Amine) | 3200 - 3500 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

Note: This data is predicted based on characteristic IR absorption frequencies for peptides and carboxylic acids. The exact peak positions can be influenced by the physical state of the sample (solid or solution) and hydrogen bonding.

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent pellet.[1]

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

The following diagram illustrates the general workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, it is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Mass Spectrometry Data

-

Molecular Formula: C₆H₁₂N₂O₃

-

Molecular Weight: 160.17 g/mol

-

Monoisotopic Mass: 160.0848 Da

Expected Ions (Electrospray Ionization - ESI):

-

Positive Ion Mode: [M+H]⁺ = 161.0921 m/z

-

Negative Ion Mode: [M-H]⁻ = 159.0776 m/z

Note: The fragmentation pattern in MS/MS experiments would be expected to show cleavage of the peptide bond, resulting in characteristic b and y ions.

Experimental Protocol for ESI Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µM) in a solvent system suitable for electrospray ionization, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

Data Acquisition:

-

The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

A high voltage is applied to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.[2]

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio.

-

The detector records the abundance of each ion.

The workflow for ESI-MS analysis is depicted below.

References

L-Alanyl-L-alanine: A Technical Guide for Researchers

CAS Number: 1948-31-8 IUPAC Name: (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid

This technical guide provides an in-depth overview of L-Alanyl-L-alanine, a dipeptide of significant interest in various scientific disciplines. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role in biological systems.

Physicochemical Properties

L-Alanyl-L-alanine is a dipeptide composed of two L-alanine residues linked by a peptide bond.[1][2] It typically appears as a white crystalline powder.[2] Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C6H12N2O3 | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| CAS Number | 1948-31-8 | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid | [1] |

| Melting Point | 280-285 °C | [2] |

| Solubility | Soluble in water (0.1 g/mL, clear) | [3] |

| logP (computed) | -3.3 | [1] |

| Storage Temperature | 2-8°C in a dark, inert atmosphere | [3] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of L-Alanyl-L-alanine

Solid-phase peptide synthesis is a widely used method for producing peptides. The following is a representative protocol for the synthesis of L-Alanyl-L-alanine based on Fmoc chemistry.

Materials:

-

Fmoc-L-alanine

-

2-Chlorotrityl chloride resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine in DMF (20% v/v)

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

Procedure:

-

Resin Swelling and First Amino Acid Loading: The 2-chlorotrityl chloride resin is swelled in DCM. Fmoc-L-alanine is then coupled to the resin in the presence of DIPEA.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound alanine using a 20% piperidine solution in DMF.

-

Amino Acid Coupling: The second Fmoc-L-alanine is activated with HBTU and DIPEA and then coupled to the deprotected N-terminus of the resin-bound alanine.

-

Final Fmoc Deprotection: The Fmoc group of the second alanine is removed.

-

Cleavage and Precipitation: The dipeptide is cleaved from the resin using a TFA-based cleavage cocktail. The crude peptide is then precipitated with cold diethyl ether.

-

Purification: The crude L-Alanyl-L-alanine can be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

References

The Discovery and History of Alanine-Containing Dipeptides: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies related to naturally occurring alanine-containing dipeptides, primarily the histidine dipeptides carnosine, anserine, and balenine. These molecules, first identified in the early 20th century, are abundant in the excitable tissues of vertebrates and play crucial roles in physiological homeostasis, including intracellular pH buffering, antioxidant defense, and anti-glycation activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed historical context, quantitative data on tissue distribution, in-depth experimental protocols for their extraction, quantification, and synthesis, and visual representations of their key biological pathways.

Introduction

Alanine-containing dipeptides, specifically β-alanyl-histidine derivatives, are a class of small molecules with significant biological roles. Carnosine (β-alanyl-L-histidine), the most studied of these, is synthesized in the body from its constituent amino acids and is found in high concentrations in skeletal muscle and brain tissues in humans and other vertebrates.[1] Its methylated analogs, anserine (β-alanyl-3-methyl-L-histidine) and balenine (also known as ophidine, β-alanyl-Nτ-methyl-histidine), are also prevalent in many animal species.[2] For over a century since their discovery, these dipeptides have been the subject of extensive research, revealing their multifaceted functions as potent intracellular buffers, antioxidants, metal ion chelators, and inhibitors of advanced glycation end-product (AGE) formation.[3][4][5] This guide details the historical journey from their initial isolation to the current understanding of their physiological significance and the experimental techniques that have underpinned this research.

A Century of Discovery: Key Milestones

The history of these dipeptides begins at the turn of the 20th century, with the pioneering work of Russian biochemist Vladimir Gulewitsch.

-

1900: The Discovery of Carnosine. Vladimir Gulewitsch and S. Amiradžibi first isolated a novel nitrogenous substance from Liebig's meat extract.[6][7] They named this dipeptide "carnosine," derived from the Latin "caro, carnis" for flesh, reflecting its abundance in muscle tissue.[1][8][9] This marked the first instance of a peptide being isolated from animal tissue.[7]

-

1929: Anserine is Identified. Nearly three decades later, the methylated derivative anserine was discovered in goose muscle, hence its name (Latin: anser for goose).[10] It was independently described by Gulewitsch and his colleague Tolkachevskaya, who initially named it "galin," though this name did not persist.[6]

-

1938: The Buffering Role Proposed. The physiological significance of these dipeptides began to be understood when Bate Smith noted that the pKa values of carnosine (around 6.8-6.9) and anserine (around 7.0-7.1) make them ideal biological pH buffers.[6][7] He demonstrated that these molecules could account for up to 40% of the buffering capacity in fast-twitch muscle fibers.[6][7]

-

Mid-20th Century: Balenine and Further Characterization. The third major dipeptide, balenine (or ophidine), was later identified in the muscles of whales (hence its name from the whale genus Balaenoptera) and some reptiles.[11] Subsequent decades focused on elucidating the precise chemical structures, biosynthetic pathways, and the expanding repertoire of physiological functions for all three dipeptides.

Quantitative Distribution in Tissues

The concentration of alanine-containing dipeptides varies significantly across different species and tissue types. Carnosine is the predominant form in humans, whereas anserine and balenine are more abundant in other animals like birds, rabbits, tuna, and marine mammals.[10][12][13][14] Recent sensitive analytical methods have confirmed that anserine is also present in human skeletal and cardiac muscle, albeit at concentrations approximately 100 times lower than carnosine.[15]

| Species | Tissue | Carnosine Concentration | Anserine Concentration | Balenine Concentration | Reference(s) |

| Human | Quadriceps Femoris | 20.0 ± 4.7 mmol/kg (dry mass) | Undetectable / Very Low | Not Reported | [6][12] |

| Human | Vastus Lateralis | 17.27 ± 5.79 mmol/kg (dry mass) | 158.1 ± 68.5 µmol/kg (dry mass) | Not Reported | [15] |

| Human | Cardiac Muscle | Low | 10.1 ± 13.4 µmol/kg (dry mass) | Not Reported | [15] |

| Chicken | Breast Muscle | Variable | Major Component | Variable | [16][17] |

| Beef | Skeletal Muscle | 37.5–38.2 mg/g (extract) | Low | Low | [18] |

| Pork | Skeletal Muscle | High | Low | Low | [19] |

| Rabbit | Skeletal Muscle | Low | High | Not Reported | [10] |

| Tuna | Skeletal Muscle | Low | High | Not Reported | [10][17] |

| Whales | Skeletal Muscle | Variable | Variable | Major Component | [11][16] |

| Various Fish | Skeletal Muscle | Variable | Often the Major Component | Variable | [4][16] |

Experimental Protocols

The study of these dipeptides relies on robust methods for their extraction from complex biological matrices, precise quantification, and chemical synthesis for use in functional studies.

Historical Isolation Protocol (Inferred Gulewitsch Method, circa 1900)

This protocol is a plausible reconstruction of the methods likely used by Gulewitsch, based on the chemical techniques of the era which relied on precipitation and crystallization.

-

Extraction: Begin with a large volume of commercial meat extract (e.g., Liebig's extract). Dilute the extract with distilled water and heat to boiling to coagulate and precipitate proteins.

-

Filtration: Filter the hot mixture through paper or cloth to remove the precipitated protein mass, retaining the aqueous filtrate.

-

Lead Acetate Precipitation: Add a solution of basic lead acetate to the filtrate. This step precipitates various organic acids and other impurities. Filter the mixture to remove the lead precipitate.

-

Removal of Excess Lead: Bubble hydrogen sulfide (H₂S) gas through the filtrate. This precipitates the excess lead as lead sulfide (PbS). Filter the solution to remove the black PbS precipitate.

-

Concentration: Concentrate the filtrate by boiling off a significant portion of the water.

-

Phosphotungstic Acid Precipitation: Add a solution of phosphotungstic acid to the concentrated, acidic filtrate. This reagent precipitates nitrogenous bases, including dipeptides.

-

Decomposition of Precipitate: Collect the phosphotungstate precipitate and suspend it in water. Add an excess of barium hydroxide (baryta) to decompose the precipitate, forming insoluble barium phosphotungstate.

-

Final Filtration and Crystallization: Filter off the barium precipitate. Remove excess barium from the filtrate by bubbling carbon dioxide (CO₂) through it, precipitating barium carbonate. Filter again and concentrate the final, clear filtrate by evaporation under reduced pressure. Allow the concentrated solution to stand, promoting the slow crystallization of carnosine.

Modern Extraction and Deproteinization Protocol

This protocol is standard for preparing tissue samples for analysis by modern chromatographic methods.[4][20]

-

Sample Preparation: Weigh approximately 50-100 mg of frozen tissue (e.g., skeletal muscle). Keep the sample on ice throughout the procedure to minimize enzymatic degradation.

-

Homogenization: Place the tissue in a microcentrifuge tube. Add 10 volumes (e.g., 500-1000 µL for 50-100 mg tissue) of ice-cold 0.5-1.0 M Perchloric Acid (PCA).[11][20] Homogenize the tissue thoroughly using a mechanical homogenizer or sonicator until no visible tissue fragments remain.

-

Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.[4][21]

-

Supernatant Collection: Carefully collect the clear supernatant, which contains the acid-soluble small molecules including the dipeptides, and transfer it to a new, pre-chilled microcentrifuge tube. Be careful not to disturb the protein pellet.

-

Neutralization: Neutralize the PCA extract by adding a precise volume of ice-cold 2 M Potassium Hydroxide (KOH).[4] A common approach is to add a volume of KOH equal to 34% of the supernatant volume.[4] This will precipitate the perchlorate as potassium perchlorate (KClO₄).

-

pH Check: Vortex briefly and check the pH of the sample using pH paper to ensure it is within the neutral range (pH 6.5-8.0).[4] Adjust with small volumes of 0.1 M KOH or PCA if necessary.

-

Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the KClO₄ precipitate.[4]

-

Sample for Analysis: The resulting supernatant is the deproteinized extract. It can be directly injected for HPLC analysis or stored at -80°C.

Quantification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a typical method for the separation and quantification of carnosine and anserine.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.[9]

-

Mobile Phase Preparation:

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 214 nm.

-

Column Temperature: 25°C.

-

Gradient Elution:

-

0-5 min: 100% Mobile Phase A (isocratic).

-

5-20 min: Linear gradient from 0% to 20% Mobile Phase B.

-

20-22 min: Linear gradient from 20% to 0% Mobile Phase B.

-

22-30 min: 100% Mobile Phase A (column re-equilibration).

-

-

-

Standard Curve Preparation: Prepare a series of standard solutions of carnosine and anserine of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in Mobile Phase A.

-

Analysis: Inject the prepared standards and the deproteinized samples. Identify the peaks for carnosine and anserine by comparing their retention times with the standards.

-

Quantification: Construct a standard curve by plotting the peak area against the concentration for each standard. Determine the concentration of carnosine and anserine in the samples by interpolating their peak areas on the standard curve.

Solid-Phase Peptide Synthesis (SPPS) of Carnosine

This protocol describes the synthesis of carnosine (β-Ala-His) using standard Fmoc/tBu chemistry.[12][22]

-

Resin Preparation:

-

Start with Fmoc-His(Trt)-OH pre-loaded onto a 2-chlorotrityl chloride resin (0.1 mmol scale). The trityl (Trt) group protects the imidazole side chain of histidine.

-

Place the resin in a solid-phase synthesis vessel. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3x).

-

-

Fmoc Deprotection (Histidine):

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. Drain the solution.

-

Repeat the 20% piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Coupling (β-Alanine):

-

In a separate vial, activate Fmoc-β-Ala-OH (3 equivalents relative to resin loading). Dissolve Fmoc-β-Ala-OH and a coupling agent like HCTU (3 eq) in DMF. Add a base, N,N-Diisopropylethylamine (DIPEA) (6 eq), to the solution.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Fmoc Deprotection (β-Alanine):

-

Repeat Step 2 to remove the Fmoc group from the N-terminal β-alanine.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the final peptide-resin with DCM (5x) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[23] TIS and water act as scavengers to trap the reactive cations generated during cleavage.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[18]

-

Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the white peptide precipitate. Wash the pellet with cold ether several times.

-

Dry the crude peptide under vacuum. Purify the peptide using preparative RP-HPLC.

-

Biological Functions and Signaling Pathways

Alanine-containing dipeptides exert their physiological effects through several key mechanisms, primarily related to maintaining cellular homeostasis under stress.

Intracellular pH Buffering

During intense anaerobic exercise, the accumulation of hydrogen ions (H⁺) leads to a drop in intracellular pH, contributing to muscle fatigue. The imidazole ring of the histidine residue in carnosine and its analogs has a pKa value near physiological pH (6.8-7.1).[6][8] This allows it to effectively accept a proton, acting as a potent buffer against acidification.[8]

Antioxidant and Anti-Glycation Pathways

Carnosine and anserine are powerful antioxidants that protect cells from damage by reactive oxygen species (ROS) and reactive carbonyl species (RCS).

-

Direct ROS Scavenging: The imidazole ring can directly quench ROS such as hydroxyl radicals and singlet oxygen, neutralizing their damaging effects on proteins, lipids, and DNA.[11][23]

-

Metal Ion Chelation: By chelating transition metals like copper (Cu²⁺) and iron (Fe²⁺), carnosine prevents them from participating in Fenton reactions, which generate highly reactive hydroxyl radicals.[4]

-

Anti-Glycation: Glycation is the non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs), which contribute to cellular aging and diabetic complications. Carnosine can inhibit AGE formation through two primary mechanisms:

-

Competitive Glycation: It can act as a sacrificial target for glycation, protecting more critical protein structures.[7][9]

-

Carbonyl Quenching: It reacts with and detoxifies reactive carbonyl species like methylglyoxal (MGO), which are precursors to AGEs.[22][24] Anserine also demonstrates this protective effect.[7][9][24]

-

Conclusion

From their initial discovery in meat extract over a century ago, the alanine-containing dipeptides carnosine, anserine, and balenine have been established as critical components of vertebrate physiology. Their roles as highly efficient pH buffers, antioxidants, and anti-glycating agents underscore their importance in protecting excitable tissues from the metabolic stresses of activity and aging. The development of sophisticated analytical and synthetic methodologies has been instrumental in uncovering these functions. Future research, particularly in the context of therapeutic applications for metabolic, neurodegenerative, and age-related diseases, continues to build upon this rich historical and scientific foundation.

References

- 1. HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column | SIELC Technologies [sielc.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. docs.abcam.com [docs.abcam.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 9. hplc.eu [hplc.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chempep.com [chempep.com]

- 13. biotage.com [biotage.com]

- 14. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. peptide.com [peptide.com]

- 19. researchgate.net [researchgate.net]

- 20. prod-media.megazyme.com [prod-media.megazyme.com]

- 21. cores.emory.edu [cores.emory.edu]

- 22. luxembourg-bio.com [luxembourg-bio.com]

- 23. youtube.com [youtube.com]

- 24. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: L-Alanyl-L-alanine as a Substrate for Enzyme Kinetic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-alanine is a dipeptide composed of two L-alanine residues. Its hydrolysis is catalyzed by various peptidases, making it a valuable substrate for studying the kinetics of these enzymes. This document provides detailed application notes and protocols for using L-Alanyl-L-alanine in enzyme kinetic assays, with a focus on two key enzyme classes: Dipeptidyl Peptidase IV (DPP-IV) and Alanine Aminopeptidases (AAP). Understanding the kinetic parameters of these enzymes is crucial for drug discovery, particularly in the development of inhibitors for therapeutic purposes such as in diabetes treatment (DPP-IV) and for understanding bacterial metabolism (AAP).

Key Enzymes

Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5) : Also known as CD26, DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1][2] It plays a significant role in glucose metabolism by inactivating incretins.[1][2]

Alanine Aminopeptidase (AAP, EC 3.4.11.2) : Also known as Aminopeptidase N (AP-N), AAP is a metallo-exopeptidase that catalyzes the cleavage of neutral amino acids, particularly alanine, from the N-terminus of peptides. It is widely distributed in various tissues and microorganisms.

Data Presentation: Quantitative Kinetic Parameters

While specific kinetic data for L-Alanyl-L-alanine is not abundantly available in all contexts, the following tables summarize known kinetic parameters for DPP-IV and AAP with L-Alanyl-L-alanine and closely related substrates. This data is essential for designing kinetic assays and for comparative analysis of enzyme activity.

Table 1: Kinetic Parameters for Dipeptidyl Peptidase IV (DPP-IV)

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ala-Ala-2-naphthylamide | Porcine Kidney | 1 | Not Reported | Not Reported | Not Reported | |

| Ala-Pro-pNA | Porcine Kidney | Not Reported | Not Reported | ~55 | Not Reported | [3] |

| Ala-Aze-pNA | Porcine Kidney | Not Reported | Not Reported | 814 | Not Reported | [3] |

Note: Data for Ala-Ala-2-naphthylamide is presented as a close analog to L-Alanyl-L-alanine. pNA (p-nitroanilide) and Aze (azetidine-2-carboxylic acid) are synthetic moieties used in chromogenic substrates.

Table 2: Kinetic Parameters for Alanine Aminopeptidase (AAP)

| Substrate | Enzyme Source | Km (mM) | Vmax (units/mg protein) | Reference |

| DL-alanine-β-naphthylamide HCl | Water Buffalo Kidney (AAP1) | 0.15 | 1694 | [4] |

| DL-alanine-β-naphthylamide HCl | Water Buffalo Kidney (AAP2) | 0.17 | 1143 | [4] |

| DL-alanine-β-naphthylamide HCl | Water Buffalo Kidney (AAP3) | 0.125 | 66129 | [4] |

Note: The Vmax values are reported in units/mg protein, where one unit is defined as the amount of enzyme that catalyzes the liberation of 1 nmol of β-naphthylamine per hour at 37°C.

Experimental Protocols

Two primary methods for assaying the enzymatic hydrolysis of L-Alanyl-L-alanine are presented: a continuous spectrophotometric coupled-enzyme assay and a discontinuous chromogenic/fluorogenic assay.

Protocol 1: Continuous Spectrophotometric Coupled-Enzyme Assay

This method is suitable for both DPP-IV and AAP and relies on the detection of L-alanine, one of the hydrolysis products. The released L-alanine is a substrate for L-alanine dehydrogenase, which in the presence of NAD⁺, produces NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.[5]

Materials:

-

L-Alanyl-L-alanine (substrate)

-

Purified DPP-IV or AAP

-

L-alanine dehydrogenase

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplate or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of L-Alanyl-L-alanine in Assay Buffer.

-

Prepare a 50 mM stock solution of NAD⁺ in Assay Buffer.

-

Dilute the purified primary enzyme (DPP-IV or AAP) and the coupling enzyme (L-alanine dehydrogenase) to working concentrations in Assay Buffer. The optimal concentrations should be determined empirically to ensure a linear reaction rate.

-

-

Assay Setup:

-

Prepare a series of L-Alanyl-L-alanine dilutions from the stock solution in Assay Buffer. A typical concentration range would be 0.1 to 10 times the expected Km.

-

In a 96-well microplate, add the following to each well for a final volume of 200 µL:

-

100 µL of the substrate dilution

-

20 µL of NAD⁺ solution (final concentration 5 mM)

-

20 µL of L-alanine dehydrogenase solution

-

40 µL of Assay Buffer

-

-

Include "no substrate" and "no primary enzyme" controls.

-

-

Initiation and Measurement:

-

Equilibrate the microplate to the desired assay temperature (e.g., 37°C) in the microplate reader.

-

Initiate the reaction by adding 20 µL of the primary enzyme working solution to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Plot the initial velocities against the substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

-

Caption: Workflow for the coupled-enzyme kinetic assay.

Protocol 2: Discontinuous Assay with Chromogenic/Fluorogenic Substrates

This protocol is an adaptation for situations where a direct chromogenic or fluorogenic substrate analog of L-Alanyl-L-alanine is used, such as L-Alanyl-L-alanine-p-nitroanilide (chromogenic) or L-Alanyl-L-alanine-7-amido-4-methylcoumarin (fluorogenic). The release of the chromophore (p-nitroaniline, measured at 405 nm) or fluorophore (AMC, Ex/Em = 360/460 nm) is directly proportional to enzyme activity.

Materials:

-

Chromogenic or fluorogenic L-Alanyl-L-alanine derivative

-

Purified DPP-IV or AAP

-

Assay Buffer: 50 mM Tris-HCl, pH 7.8

-

Stopping Reagent (for chromogenic assay): e.g., 30% acetic acid

-

Microplate reader (spectrophotometer or fluorometer)

-

96-well plates (clear for colorimetric, black for fluorometric)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic/fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in Assay Buffer to the desired concentrations.

-

Dilute the purified enzyme to a working concentration in Assay Buffer.

-

-

Assay Setup:

-

Add diluted substrate solutions to the wells of the microplate.

-

Include "no substrate" and "no enzyme" controls.

-

-

Initiation and Measurement:

-

Equilibrate the plate to the desired temperature (e.g., 37°C).